molecular formula C14H15N3O3S B14008677 Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate CAS No. 66870-61-9

Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B14008677
CAS No.: 66870-61-9
M. Wt: 305.35 g/mol
InChI Key: APLFLAQPRLOBEP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate (CAS 66870-61-9) is a fine chemical offered for research and development purposes . This compound is applied in chemical synthesis and used in the development of pharmaceuticals . The molecular formula is C14H15N3O3S . For safe handling, always refer to the Safety Data Sheet (SDS). Recommended storage is in a cool, dry, and well-ventilated place, with the container kept tightly closed . Personal protective equipment should be used, including safety glasses, impervious clothing, and gloves. To avoid dust formation and inhalation, use adequate ventilation and consider wearing a dust mask when handling large quantities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66870-61-9

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(15-11)17-16-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,17)(H,16,19)

InChI Key

APLFLAQPRLOBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate typically involves:

  • Formation of the thiazole ring system via cyclization reactions involving hydrazine or hydrazide derivatives.
  • Introduction of the benzoylhydrazinyl substituent through condensation or substitution reactions.
  • Esterification or incorporation of the ethyl acetate group through alkylation or acylation steps.

This general approach is supported by literature describing similar thiazole derivatives and benzoylhydrazinyl functionalizations.

Specific Preparation Routes

Hydrazine and Thiosemicarbazide Condensation

A key step involves the condensation of hydrazine derivatives with thiosemicarbazide or related carbothioamide compounds in the presence of pyridine as a solvent. This reaction facilitates the formation of hydrazinyl-substituted thiazole intermediates. For example, Darehkordi and Ghazi Somayeh (2013) describe the synthesis of hydrazine, carbothioamide derivatives through condensation of tri-carbonyl chlorides with thiosemicarbazide, which further react to form thiazole derivatives bearing benzoylhydrazinyl groups.

Cyclization with Dibromoacetophenone

The hydrazine derivatives are then treated with 1,4-dibromoacetophenone to induce cyclization, forming the thiazole ring system. This step is critical for constructing the fused heterocyclic core of the target molecule.

Alternative Synthetic Pathways

Other routes include:

  • Conversion of cyanomethylene benzothiazole under acidic ethanolic conditions to yield ethyl 2-benzothiazolyl acetate.
  • Palladium-catalyzed reactions involving 2-bromobenzanilide and thiol derivatives to form benzothiazolyl acetates.
  • Reaction of 2-aminothiophenol with cyanoacetohydrazide in methanol-acetic acid mixtures to form 2-benzothiazolyl acetohydrazide, a precursor for further benzoylhydrazinyl substitution.

Reaction Conditions and Yields

The reactions generally proceed under mild to moderate temperatures (room temperature to reflux), with solvents such as methanol, ethanol, xylene, or dichloromethane. Catalysts and bases like pyridine, triethylamine, or p-toluene sulfonic acid are employed to facilitate condensation and cyclization steps.

Yields reported for related intermediates and final products are typically high, often exceeding 80%, with purities above 98% after purification steps such as crystallization or chromatography.

Data Tables Summarizing Preparation Methods

Step Reactants/Intermediates Reaction Conditions Solvent(s) Catalyst/Base Yield (%) Purity (%) Notes
1 Hydrazine derivatives + Thiosemicarbazide Room temperature, stirring Pyridine Pyridine 85-90 >98 Formation of hydrazinyl-thiazole intermediates
2 Hydrazinyl intermediates + 1,4-dibromoacetophenone 0°C to 25°C, 10 hours Methanol or dichloromethane Triethylamine or pyridine 80-85 >98 Cyclization to thiazole ring
3 2-Aminobenzenethiol + Ethyl ethoxycarbonylacetimidate hydrochloride Reflux, several hours Ethanol or xylene p-Toluene sulfonic acid 75-90 >95 Formation of benzothiazole acetate
4 Cyanomethylene benzothiazole + HCl + Ethanol Room temperature, 2 days Ethanol Acidic conditions (HCl) 70-80 >95 Alternative esterification route
5 2-Bromobenzanilide + (4-methoxyphenyl)methanethiol Room temperature, Pd catalyst Methanol Pd2(dba)3, Xantphos 80-85 >98 Palladium-catalyzed synthesis

In-Depth Research Findings

  • The condensation of hydrazine with thiosemicarbazide derivatives is efficient and yields stable hydrazinyl-thiazole intermediates, which are key for further functionalization.
  • Cyclization with dibromoacetophenone under mild conditions ensures the formation of the thiazole ring without significant side reactions, preserving the benzoylhydrazinyl functionality.
  • Esterification via ethyl ethoxycarbonylacetimidate hydrochloride or diethyl malonate under acidic catalysis provides high yields of ethyl benzothiazolyl acetate intermediates, facilitating subsequent modifications.
  • Alternative methods such as palladium-catalyzed coupling reactions expand the synthetic toolbox for preparing these compounds with good selectivity and efficiency.
  • Purification techniques including recrystallization and chromatographic methods are essential to achieve high purity (>98%), critical for applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The thiazole ring can interact with enzymes and proteins, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the thiazole ring and the hydrazine moiety. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Thiazole Position 2) Molecular Weight (g/mol) Key Applications/Properties
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate C₁₄H₁₅N₃O₃S Benzoylhydrazinyl 305.35 Enzyme inhibition, synthetic intermediate
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate C₁₃H₁₃NO₂S Phenyl 263.31 Anticancer agent synthesis
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate C₁₃H₁₂FNO₂S 2-Fluorophenyl 281.30 High-purity building block (98%)
Ethyl 2-(2-(furan-2-carbonylamino)-1,3-thiazol-4-yl)acetate C₁₂H₁₃N₃O₄S Furan-2-carbonylamino 295.31 Not reported (structural analog)
Ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate C₁₃H₁₅N₃O₄S₂ Benzenesulfonamido 357.40 Sulfonamide-based drug development

Key Observations :

  • Electron-withdrawing groups (e.g., fluorophenyl , sulfonamido ) increase polarity and may enhance binding to charged biological targets.
  • Phenyl and furan derivatives lack the hydrazine linkage, reducing hydrogen-bonding capacity but increasing lipophilicity.

Commercial Availability and Purity

  • The target compound is available from suppliers like Parchem (purity: >95%) .
  • Fluorophenyl and morpholine-sulfonyl analogs are offered by Combi-Blocks at 95–98% purity .

Biological Activity

Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate, with the CAS number 66870-61-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 305.352 g/mol
  • Melting Point : 90-92 °C
  • IUPAC Name : Ethyl {2-[(phenylacetyl)amino]-1,3-thiazol-4-yl}acetate
  • InChI Key : APLFLAQPRLOBEP-UHFFFAOYSA-N

The compound features a thiazole ring substituted with a benzoylhydrazine moiety and an ethyl acetate group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has been demonstrated in animal models, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been reported to reduce inflammatory markers in various models of inflammation. This effect may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Study on Antimicrobial Activity

A study published in PubMed examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Mechanism Investigation

In a separate investigation, researchers evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspase pathways
Anti-inflammatoryReduction of inflammatory markersInhibition of pro-inflammatory cytokines

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